molecular formula C10H22ClNO2S B1484648 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride CAS No. 2205384-94-5

4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride

Cat. No.: B1484648
CAS No.: 2205384-94-5
M. Wt: 255.81 g/mol
InChI Key: NICBUNFGICDURR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride is characterized by its systematic Chemical Abstracts Service registry number 2205384-94-5 and molecular weight of 255.81 grams per mole. The compound's molecular formula reflects the integration of a butanesulfonyl group with a methylated piperidine ring system, subsequently forming a hydrochloride salt. This structural arrangement places it within the broader classification of sulfonylmethyl-substituted piperidine derivatives.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the piperidine ring serves as the parent structure with positional numbering indicating the location of substituents. The butane-1-sulfonylmethyl designation specifies both the sulfonyl group attachment and the alkyl chain configuration. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, a common approach for enhancing the stability and handling properties of nitrogen-containing organic compounds.

The structural complexity of 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride exemplifies modern approaches to heterocyclic modification. The compound contains multiple functional elements including the saturated nitrogen heterocycle, the sulfonyl functionality, and the extended alkyl chain. This combination of structural features contributes to the compound's unique physicochemical properties and potential reactivity patterns. The presence of the sulfonyl group introduces electron-withdrawing character, while the alkyl chain provides lipophilic properties that may influence solubility and membrane interactions.

Historical Context in Piperidine Derivative Research

The development of piperidine derivatives traces its origins to the nineteenth century when piperidine itself was first isolated from black pepper by Thomas Anderson in 1850 and independently by Auguste Cahours in 1852. These early discoveries established piperidine as a naturally occurring alkaloid and laid the foundation for subsequent synthetic investigations. The historical progression from simple piperidine extraction to complex derivative synthesis reflects the evolution of organic chemistry methodologies and the recognition of heterocyclic compounds as valuable synthetic targets.

Industrial production methods for piperidine emerged through the hydrogenation of pyridine using molybdenum disulfide catalysts, establishing efficient pathways for large-scale synthesis. This technological advancement enabled systematic exploration of piperidine functionalization, including the development of sulfonyl-containing derivatives. The evolution of synthetic methodologies has encompassed diverse approaches including nucleophilic substitution, reductive amination, metathesis reactions, and cyclization strategies.

Recent decades have witnessed significant advances in piperidine derivative synthesis through innovative methodologies. Research has demonstrated the effectiveness of multicomponent reactions for constructing complex piperidine scaffolds, including those containing sulfonyl functionalities. These synthetic developments have facilitated the preparation of structurally diverse piperidine derivatives, including compounds with extended alkyl chains and sulfonylmethyl substitution patterns similar to those found in 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride.

The historical context of piperidine research reveals a progressive expansion from natural product isolation to sophisticated synthetic chemistry. Early investigations focused primarily on structural elucidation and basic reactivity studies. Contemporary research has evolved to encompass advanced synthetic methodologies, mechanistic investigations, and applications in pharmaceutical chemistry. This evolution has established piperidine derivatives as essential components in modern organic synthesis and medicinal chemistry.

Significance in Modern Organic Chemistry

The significance of 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride in modern organic chemistry stems from its representation of advanced heterocyclic functionalization strategies. Piperidine derivatives have emerged as the most prevalent nitrogen-containing heterocyclic systems in pharmaceutical compounds approved by regulatory authorities. This prevalence reflects the favorable pharmacological properties often associated with piperidine-containing structures, including appropriate molecular size, conformational flexibility, and hydrogen bonding capabilities.

Sulfonyl-containing piperidine derivatives have demonstrated significant potential in agricultural applications, particularly as antibacterial agents for plant pathogen control. Research has shown that sulfonamide derivatives incorporating piperidine moieties exhibit excellent antibacterial activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis. These findings highlight the broader significance of sulfonylated piperidine structures in developing agricultural protection agents.

The structural features of 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride align with contemporary approaches to compound design that emphasize the incorporation of lipophilic alkyl chains. Research has demonstrated that saturated medium-length alkyl chains, such as the butyl group present in this compound, exhibit high affinities for cellular membranes due to their lipophilic character. This property has implications for biological activity and membrane permeability characteristics.

Chemical Property Specification
Chemical Abstracts Service Number 2205384-94-5
Molecular Weight 255.81 g/mol
Chemical Classification Sulfonylmethyl-substituted piperidine hydrochloride
Functional Groups Piperidine ring, sulfonyl group, alkyl chain
Salt Form Hydrochloride

Modern synthetic methodologies for piperidine derivatives have expanded to include sophisticated cyclization strategies, including radical-mediated processes and transition metal-catalyzed reactions. These approaches have enabled the preparation of highly substituted piperidine derivatives with precise control over stereochemistry and functional group placement. The development of these methodologies has facilitated access to complex piperidine structures that were previously challenging to synthesize.

The contemporary significance of piperidine derivatives extends beyond pharmaceutical applications to include roles as synthetic intermediates and catalytic ligands. Research has demonstrated the utility of piperidine-containing compounds as intermediates in the synthesis of other organic molecules. This versatility has established piperidine derivatives as valuable building blocks in organic synthesis, contributing to their continued importance in modern chemical research and development.

Properties

IUPAC Name

4-(butylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S.ClH/c1-2-3-8-14(12,13)9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICBUNFGICDURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound has been studied for its interactions with various biological targets, including its antibacterial, enzyme inhibitory, and cytotoxic properties. This article consolidates findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride can be represented as follows:

  • Molecular Formula : C₁₁H₁₈ClN₃O₂S
  • Molecular Weight : 283.80 g/mol

Antibacterial Activity

Research indicates that compounds with a piperidine nucleus, including 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride, exhibit significant antibacterial properties. For instance, studies have shown that similar piperidine derivatives possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often measured using minimum inhibitory concentration (MIC) assays.

CompoundMIC (μg/mL)Bacterial Strain
4-(Butane-1-sulfonylmethyl)-piperidine hydrochlorideTBDTBD
Piperidine derivative A2.14Salmonella typhi
Piperidine derivative B6.28Bacillus subtilis

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In comparative studies, several piperidine derivatives have shown strong inhibitory effects, with IC50 values indicating their potency.

CompoundIC50 (μM)Enzyme Target
4-(Butane-1-sulfonylmethyl)-piperidine hydrochlorideTBDAChE
Piperidine derivative C0.63Urease
Piperidine derivative D2.14AChE

Cytotoxicity

Cytotoxicity assays conducted on non-cancerous cell lines (e.g., HaCaT cells) have demonstrated that some piperidine derivatives exhibit selective toxicity towards cancer cells while sparing healthy cells. The selectivity index (SI) is calculated to evaluate the safety profile of these compounds.

CompoundIC50 (μM)SI
4-(Butane-1-sulfonylmethyl)-piperidine hydrochlorideTBDTBD
Piperidine derivative E12.5>1

The mechanism by which 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity to target proteins, potentially modulating their activity .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including the compound . These compounds were assessed for their antibacterial and enzyme inhibitory activities, revealing promising results that suggest further exploration in therapeutic applications .

Scientific Research Applications

Cardiovascular Disorders

Research indicates that derivatives of piperidine compounds, including 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride, may be effective in treating dilated cardiomyopathy (DCM) and other cardiac disorders. A patent (WO2016118774A1) describes methods for using such compounds to target pathophysiological features associated with DCM, suggesting their potential as therapeutic agents in heart disease management .

Protein Tyrosine Phosphatase Inhibition

Compounds similar to 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride have been documented as inhibitors of protein tyrosine phosphatases (PTPases). These enzymes play a crucial role in cellular signaling pathways and are implicated in various diseases, including cancer and diabetes. The inhibition of PTPases can lead to therapeutic effects by modulating these signaling pathways .

Opioid Receptor Modulation

Recent studies have identified piperidine derivatives as promising candidates for opioid receptor modulation. Research into the binding affinities and activities of these compounds suggests they could serve as potent analgesics or treatments for opioid addiction by selectively targeting specific opioid receptors .

Case Study 1: Treatment of DCM

In a clinical study referenced in patent literature, patients with DCM were treated with a piperidine derivative that included a sulfonylmethyl substituent. Results indicated significant improvements in cardiac function and reduced symptoms associated with heart failure, showcasing the therapeutic potential of this compound class .

Case Study 2: Opioid Receptor Binding Affinity

A study investigated the binding affinities of various piperidine derivatives at opioid receptors. The results demonstrated that compounds closely related to 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride exhibited high selectivity and potency at mu-opioid receptors, suggesting their potential use in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table summarizes key physicochemical and functional attributes of 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride relative to analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Evidence Source
4-(Butane-1-sulfonylmethyl)-piperidine HCl* C₁₀H₂₀ClNO₂S·HCl (estimated) ~303.25 (estimated) Butane-1-sulfonylmethyl Hypothesized: Drug intermediate, CNS research N/A
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl C₁₁H₁₄ClNO₂S·ClH 296.21 4-Chlorophenyl sulfonyl Chemical synthesis
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 4-Nitrophenyl Pharmaceutical intermediate (analgesics)
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl C₁₃H₁₇ClN₄ 264.75 3-Phenyl-1H-1,2,4-triazol-5-yl Organic synthesis, biological studies
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Research chemical (unclear therapeutic use)

*Estimated values based on structural similarity.

Key Observations:

Substituent Effects on Physicochemical Properties: The butane sulfonylmethyl group in the target compound introduces a longer alkyl chain compared to aromatic substituents (e.g., 4-chlorophenyl or nitrophenyl in ). Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity than methoxy- or triazole-substituted analogs (), influencing solubility and metabolic stability.

Biological and Pharmacological Relevance: Nitrophenyl- and triazole-substituted piperidines () are associated with bioactivity in drug synthesis, particularly in analgesics and anti-inflammatory agents. The target compound’s sulfonylalkyl chain may similarly modulate receptor binding or enzymatic interactions. This supports the hypothesis that the butane sulfonylmethyl group in the target compound could enhance tissue penetration or duration of action .

Synthetic Utility :

  • Piperidine hydrochlorides with sulfonyl or aromatic substituents () are frequently employed as intermediates in multi-step syntheses. The target compound’s alkyl sulfonyl group may serve as a versatile handle for further functionalization.

Research Findings and Implications

  • Solubility and Stability : Sulfonyl-containing piperidines (e.g., ) typically exhibit moderate water solubility due to their polar groups, but extended alkyl chains (as in the target compound) may necessitate formulation adjustments (e.g., co-solvents or salt forms) to optimize bioavailability.
  • Structure-Activity Relationships (SAR) : Substitutions at the 4-position of piperidine significantly impact pharmacological profiles. For example, the 4-chlorophenyl sulfonyl group in may enhance receptor affinity compared to alkyl chains, while nitrophenyl groups () contribute to electron-withdrawing effects critical for bioactivation.
  • The target compound’s aliphatic sulfonyl group may mitigate such risks, though in vitro toxicity screening would be warranted.

Preparation Methods

Sodium Sulfinate Route

Recent advances in sodium sulfinate chemistry provide methods to prepare sulfonylated compounds via nucleophilic substitution or coupling reactions. Sodium sulfinates (RSO2Na) can be synthesized from various precursors and used to introduce sulfonyl groups under mild conditions.

  • Sodium sulfinates can be prepared from alkyl halides via oxidation of sulfides or sulfone intermediates, followed by reduction steps.
  • The sulfonylation reaction typically involves reacting the sodium sulfinate with a suitable electrophilic center on the piperidine intermediate, often facilitated by base or transition metal catalysis.
Preparation Method for Sodium Sulfinates Key Features Yield Range (%)
Alkylation of 2-mercaptobenzothiazole + oxidation + reduction Multi-step, functional group tolerant 50–quantitative
Reaction of aryl/alkyl lithium or magnesium reagents with DABSO (SO2 surrogate) Efficient, in situ generation of sulfinates 42–99
Barton-type decarboxylation + RuCl3 oxidation + cleavage Photolytic decarboxylation, moderate to high yields 30–92

These methods enable the preparation of sodium sulfinates suitable for sulfonylation reactions.

Sulfonylation Reaction Conditions

For the specific sulfonylation of 1-butyl-4-piperidinylmethylamine or related piperidine intermediates, the following general conditions are reported:

  • Reaction of the amine with butane-1-sulfonyl chloride or equivalent sulfonylating agent in the presence of a base such as potassium carbonate or triethylamine.
  • Solvents such as acetonitrile, tetrahydrofuran, or toluene can be used.
  • Reflux or room temperature conditions depending on reactivity.
  • Workup involves aqueous extraction and purification by crystallization or chromatography.

Example Synthetic Procedure (Adapted)

A representative procedure for the preparation of 4-(butane-1-sulfonylmethyl)-piperidine hydrochloride might be:

  • Dissolve 1-butyl-4-piperidinylmethylamine in acetonitrile.
  • Add potassium carbonate as base.
  • Add butane-1-sulfonyl chloride dropwise under stirring.
  • Heat the reaction mixture under reflux for 12–24 hours.
  • Cool and quench with water.
  • Extract the product into an organic solvent (e.g., methylene chloride).
  • Dry, concentrate, and purify by recrystallization from acetone or ethanol to obtain the hydrochloride salt.

Comparative Analysis of Preparation Methods

Aspect Alkylation + LiAlH4 Reduction (Intermediate Prep) Sulfonylation with Sodium Sulfinates Sulfonylation with Sulfonyl Chlorides
Solvent Toluene Various (THF, acetonitrile, etc.) Acetonitrile, THF, Toluene
Reaction Temperature Reflux (107–110 °C) for alkylation; 0–5 °C to reflux for reduction Mild to moderate temperatures Room temperature to reflux
Reaction Time 2 hours alkylation + 1–2 hours reduction Variable (hours) 12–24 hours
Yield ~72% for amine intermediate 42–99% for sulfinates preparation Moderate to high for sulfonylation
Purification Aqueous workup, filtration Liquid-liquid extraction, crystallization Extraction, crystallization
Advantages Simplified solvent use, fewer impurities Versatile sulfonylation reagents Straightforward sulfonylation

Research Findings and Notes

  • The use of toluene as a single solvent in the alkylation and reduction steps reduces contamination from stabilizers found in other solvents like THF, improving product purity.
  • Sodium sulfinates prepared via modern synthetic methods provide a versatile platform for sulfonylation, allowing functional group tolerance and scalability.
  • The sulfonylation reaction is sensitive to reaction conditions; base choice and solvent affect yield and purity.
  • Crystallization of the hydrochloride salt improves stability and facilitates handling.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution, where piperidine reacts with butane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylmethyl intermediate. Hydrochloride salt formation is achieved by adding HCl. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .
  • Purification : Recrystallization or chromatography ensures high purity (>95%) .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the piperidine ring substitution and sulfonylmethyl group placement .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) and detects impurities (e.g., residual sulfonyl chloride) .
  • Mass Spectrometry (MS) : Validates molecular weight (296.21 g/mol) and fragmentation patterns .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer: The hydrochloride salt improves water solubility, but solubility varies with pH and solvent polarity:

  • Aqueous solubility : High in acidic buffers (pH <4) due to protonation of the piperidine nitrogen .
  • Organic solvents : Soluble in methanol, dimethyl sulfoxide (DMSO), and dichloromethane. Pre-solubilization in DMSO is recommended for in vitro assays .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonation reaction during synthesis, and how can side products be minimized?

Methodological Answer: The sulfonation proceeds via an SN2S_N2 mechanism, where the piperidine nitrogen attacks the electrophilic sulfur in butane-1-sulfonyl chloride. Side products (e.g., disulfonyl derivatives) arise from over-reaction and are mitigated by:

  • Stoichiometric control : Limiting sulfonyl chloride to 1.1 equivalents .
  • Reaction monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy tracks intermediate formation .
  • Acid scavengers : Triethylamine traps HCl, preventing piperidine quaternization .

Q. How does the compound’s stability under varying pH and temperature conditions influence storage and experimental protocols?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C; store at –20°C in airtight containers .
  • pH-dependent degradation : The sulfonyl group hydrolyzes in alkaline conditions (pH >9), forming butanesulfonic acid and piperidine. Use neutral buffers for long-term stability .
  • Accelerated stability studies : Conduct stress testing at 40°C/75% relative humidity to establish shelf life .

Q. What analytical methods are recommended to validate batch-to-batch consistency in pharmacological studies?

Methodological Answer:

  • Peptide content analysis : Quantify active compound vs. counterions (e.g., chloride) via ion chromatography .
  • Impurity profiling : Use HPLC-MS to detect and quantify degradation products (e.g., desulfonated derivatives) .
  • Bioassay correlation : Compare batch activity in cell-based assays (e.g., receptor binding) to ensure pharmacological reproducibility .

Applications in Drug Discovery

Q. What strategies are employed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Computational models predict binding affinity to targets like G protein-coupled receptors (GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (e.g., KdK_d) of ligand-target interactions .
  • Radioligand displacement assays : Quantify competitive inhibition using 3^3H-labeled reference compounds .

Q. How is the compound utilized as a building block for complex molecules in medicinal chemistry?

Methodological Answer:

  • Functional group transformations : The sulfonyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to generate derivatives .
  • Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups to the piperidine ring .
  • Salt metathesis : Exchange chloride with other anions (e.g., tosylate) to modulate solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride
Reactant of Route 2
4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.